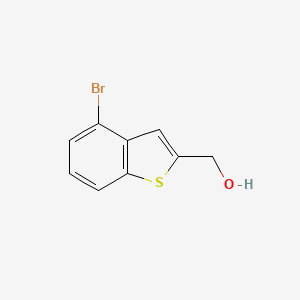

(4-Bromo-1-benzothiophen-2-yl)methanol

Descripción general

Descripción

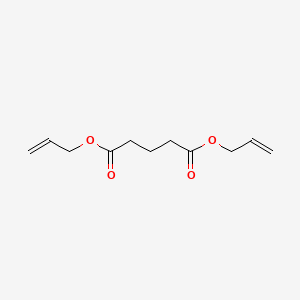

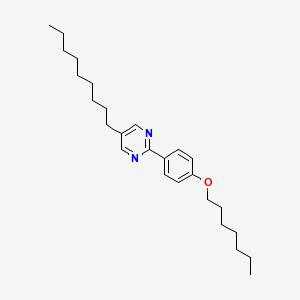

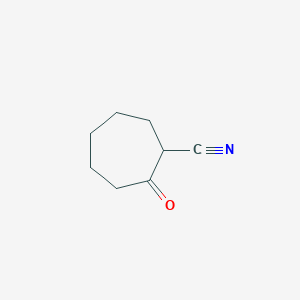

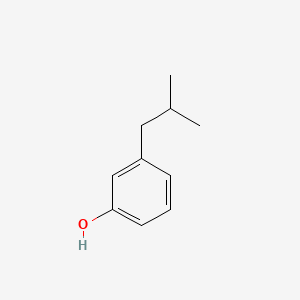

“(4-Bromo-1-benzothiophen-2-yl)methanol” is a chemical compound with the CAS Number: 93103-83-4 . It has a molecular weight of 243.12 and its IUPAC name is (4-bromo-1-benzothien-2-yl)methanol .

Molecular Structure Analysis

The InChI code for “(4-Bromo-1-benzothiophen-2-yl)methanol” is 1S/C9H7BrOS/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,11H,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Bromo-1-benzothiophen-2-yl)methanol” is a solid substance . It has a melting point of 74-76 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis

Field

Organic Chemistry

Methods

Aryne reactions with alkynyl sulfides are employed, using o-silylaryl triflates and alkynyl sulfides to synthesize a range of 3-substituted benzothiophenes .

Results

The method allows for the creation of diverse multisubstituted benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations .

Pharmaceutical Research

Field

Medicinal Chemistry

Methods

The compound is used to synthesize various derivatives, which are then tested for their in vitro antibacterial and antifungal activities against a range of microorganisms .

Results

Some derivatives have shown promising results as antimicrobial agents, comparable to commercially available antibiotics and antifungal agents .

Material Science

Field

Liquid Crystal Technology

Methods

A one-pot synthesis involving sodium-mediated aromatic cross-coupling reactions is used to prepare materials that exhibit nematic behavior .

Results

The synthesized materials show a linear increase in the nematic-isotropic transition temperature with the length of the alkyl chain, indicating their potential use in liquid crystal displays .

Analytical Chemistry

Field

Analytical Method Development

Methods

Techniques such as chromatography and mass spectrometry are employed to analyze the presence and concentration of this compound in various samples .

Results

The developed methods provide accurate and reliable measurements, essential for quality control in chemical manufacturing and research .

Environmental Science

Field

Environmental Monitoring

Methods

Environmental samples are analyzed using advanced techniques to monitor the presence and breakdown of (4-Bromo-1-benzothiophen-2-yl)methanol and its derivatives .

Results

Studies provide insights into the environmental fate of these compounds, which is crucial for assessing ecological risks and establishing safety regulations .

Biological Studies

Field

Biochemistry

Methods

Synthesized benzothiophene derivatives are subjected to various biological assays to evaluate their efficacy and mechanism of action .

Results

Certain derivatives exhibit high antioxidant capacities and show promise as candidates for drug development due to their biological activities .

These applications highlight the versatility of (4-Bromo-1-benzothiophen-2-yl)methanol in scientific research, contributing to advancements in multiple fields. The compound’s role ranges from fundamental organic synthesis to potential environmental and pharmaceutical applications.

Building on the previous analysis, here’s an additional application of “(4-Bromo-1-benzothiophen-2-yl)methanol” in scientific research:

Chemical Synthesis of Carbamate Derivatives

Field

Organic Chemistry / Chemical Engineering

Methods

The synthesis involves the reaction of (4-Bromo-1-benzothiophen-2-yl)methanol with isocyanates to form benzyl carbamates, which can be further functionalized to create a variety of biologically active molecules .

Results

The resulting carbamates exhibit diverse biological activities, and their synthesis provides a platform for the development of new therapeutic agents and agrochemicals .

Safety And Hazards

The safety information for “(4-Bromo-1-benzothiophen-2-yl)methanol” includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

(4-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLCQGNNHYJLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CO)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541558 | |

| Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-benzothiophen-2-yl)methanol | |

CAS RN |

93103-83-4 | |

| Record name | 4-Bromobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93103-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)

![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)